(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one (6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Brand Name: Vulcanchem
CAS No.: 920801-93-0
VCID: VC4132500
InChI: InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1
SMILES: CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br
Molecular Formula: C18H18BrNO2
Molecular Weight: 360.2

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

CAS No.: 920801-93-0

Cat. No.: VC4132500

Molecular Formula: C18H18BrNO2

Molecular Weight: 360.2

* For research use only. Not for human or veterinary use.

(6R)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one - 920801-93-0

Specification

CAS No. 920801-93-0
Molecular Formula C18H18BrNO2
Molecular Weight 360.2
IUPAC Name (6R)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Standard InChI InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m0/s1
Standard InChI Key SESJCTYJGGWWDG-GUYCJALGSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Br
SMILES CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br
Canonical SMILES CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

The compound’s molecular identity is defined by its systematic IUPAC name and structural descriptors. Key identifiers include:

PropertyValueSource Reference
CAS Number920801-93-0
Molecular FormulaC₁₈H₁₈BrNO₂
Molecular Weight360.2 g/mol
IUPAC Name(6R)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Stereochemical Configuration(6R)-morpholinone, (1S)-phenylethyl

The morpholine ring adopts a chair-like conformation, with the bromophenyl group at the 6-position and the phenylethyl substituent at the 4-position. The (1S)-phenylethyl group introduces chirality, influencing intermolecular interactions and biological activity.

Synthesis and Manufacturing

Asymmetric Synthesis Routes

The compound is synthesized via stereoselective methods to ensure the correct configuration. A common approach involves:

  • Ring Formation: Cyclization of precursors to construct the morpholine backbone.

  • Substituent Introduction: Suzuki-Miyaura coupling for bromophenyl addition and Grignard reactions for phenylethyl incorporation.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the (6R) and (1S) configurations.

A representative synthesis pathway is outlined below:

  • Step 1: Reaction of a bromophenyl-substituted epoxide with a chiral amine to form the morpholine ring.

  • Step 2: Stereocontrolled alkylation with (1S)-phenylethyl bromide.

Key Challenges

  • Stereochemical Purity: Minor deviations in configuration (e.g., (6S) or (1R) isomers) can significantly alter properties, necessitating rigorous chromatography or crystallization.

  • Yield Optimization: Reported yields range from 40–60%, with scalability limited by the cost of chiral reagents .

Structural and Stereochemical Analysis

Spectroscopic Characterization

  • NMR: <sup>1</sup>H NMR signals at δ 7.5–6.8 ppm confirm aromatic protons, while δ 4.2–3.8 ppm corresponds to morpholine ring protons .

  • X-ray Crystallography: Confirms the (6R,1S) configuration and chair conformation of the morpholine ring.

Stereoisomer Comparison

Property(6R,1S)-Isomer(6S,1R)-Isomer
Biological ActivityModerate enzyme inhibitionWeak binding affinity
Melting Point180–182°C (predicted)172–174°C (predicted)
SolubilityLow in polar solventsModerate in dichloromethane

Differences in stereochemistry underscore the importance of configuration in drug design.

Physicochemical Properties

Limited experimental data are available, but computational predictions suggest:

  • LogP: 3.5 (indicative of moderate lipophilicity).

  • Aqueous Solubility: <1 mg/mL, necessitating formulation with co-solvents .

  • Stability: Stable under inert storage conditions but susceptible to hydrolysis at high pH .

Applications in Pharmaceutical Research

Biological Activity

Morpholine derivatives are explored for:

  • Enzyme Inhibition: Targeting kinases and phosphatases due to hydrogen-bonding interactions with the morpholine oxygen.

  • Receptor Modulation: Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs).

Case Study: Kinase Inhibition

In silico docking studies predict that the bromophenyl group occupies hydrophobic pockets in kinase active sites, while the morpholine oxygen forms hydrogen bonds with catalytic residues. Experimental IC₅₀ values remain unpublished but are hypothesized to be in the micromolar range.

PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, and lab coats
VentilationUse fume hoods for powder handling
Spill ManagementAbsorb with inert material and dispose as hazardous waste

First aid measures emphasize rinsing exposed skin or eyes with water for 15 minutes .

SupplierPurityPrice (per gram)
Aladdin Scientific97%$3,001.90
Combi-Blocks95%$2,800.00

Prices reflect the cost of chiral synthesis and purification .

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